4-Methoxy-2,6-dimethylbenzenesulfonyl chloride
Overview
Description
4-Methoxy-2,6-dimethylbenzenesulfonyl chloride is an important aromatic sulfonyl chloride compound used extensively in organic synthesis. It is known for its role as a chemical reagent in various reactions, including acylation, sulfonylation, imidization, and substitution reactions . The compound has the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.7 g/mol .
Preparation Methods
The synthesis of 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride typically involves the reaction of 4-methoxy-2,6-dimethylbenzenesulfonic acid with thionyl chloride. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . The mixture is then stirred at room temperature for a specified period, followed by the addition of hydrogen chloride solution to complete the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
4-Methoxy-2,6-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Acylation and Sulfonylation: It is used as a reagent for introducing sulfonyl groups into organic molecules.
Imidization: It can react with amines to form sulfonamide derivatives.
Common reagents used in these reactions include bases like pyridine and solvents such as methylene chloride . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Scientific Research Applications
4-Methoxy-2,6-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved. In biological systems, it can modify proteins and peptides by reacting with amino groups, thereby altering their function and activity .
Comparison with Similar Compounds
4-Methoxy-2,6-dimethylbenzenesulfonyl chloride can be compared with other aromatic sulfonyl chlorides, such as:
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and uses.
4-Nitrobenzenesulfonyl chloride:
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
4-methoxy-2,6-dimethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)5-7(2)9(6)14(10,11)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARJAHHRGCAAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579530 | |
Record name | 4-Methoxy-2,6-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-08-0 | |
Record name | 4-Methoxy-2,6-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2,6-dimethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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